Cas no 90328-59-9 (Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]-)
![Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]- structure](https://nl.kuujia.com/scimg/cas/90328-59-9x500.png)
90328-59-9 structure
Productnaam:Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]-
Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]-
- 1-propyl-3-(1-quinolin-2-ylethylideneamino)thiourea
- DTXSID60388290
- SCHEMBL11060063
- 90328-59-9
-
- Inchi: InChI=1S/C15H18N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h4-9H,3,10H2,1-2H3,(H2,16,19,20)
- InChI-sleutel: BBEQFLDBLUCQJA-UHFFFAOYSA-N
- LACHT: CCCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1
Berekende eigenschappen
- Exacte massa: 286.12521776g/mol
- Monoisotopische massa: 286.12521776g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 356
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 3.3
- Topologisch pooloppervlak: 81.4Ų
Hydrazinecarbothioamide, N-propyl-2-[1-(2-quinolinyl)ethylidene]- Gerelateerde literatuur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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